molecular formula C14H21N3O2 B1644798 N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide

N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B1644798
M. Wt: 263.34 g/mol
InChI Key: WVWBILLNCLGCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group and a piperazinylacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-ethoxyaniline with piperazine and acetic anhydride. The process can be summarized as follows:

    Step 1: 4-ethoxyaniline is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.

    Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.

The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced derivatives, and substituted piperazinylacetamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific combination of an ethoxyphenyl group and a piperazinylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C14H21N3O2/c1-2-19-13-5-3-12(4-6-13)16-14(18)11-17-9-7-15-8-10-17/h3-6,15H,2,7-11H2,1H3,(H,16,18)

InChI Key

WVWBILLNCLGCJG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCNCC2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCNCC2

Origin of Product

United States

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